REACTION_CXSMILES
|
[C:1]([O:5][C:6]([N:8]1[C:12]2=[N:13][CH:14]=[C:15]([O:17][Si](C(C)(C)C)(C)C)[CH:16]=[C:11]2[C:10]([C:25]2[CH:30]=[CH:29][N:28]=[CH:27][CH:26]=2)=[N:9]1)=[O:7])([CH3:4])([CH3:3])[CH3:2].CCCC[N+](CCCC)(CCCC)CCCC.[F-]>C1COCC1>[C:1]([O:5][C:6]([N:8]1[C:12]2=[N:13][CH:14]=[C:15]([OH:17])[CH:16]=[C:11]2[C:10]([C:25]2[CH:30]=[CH:29][N:28]=[CH:27][CH:26]=2)=[N:9]1)=[O:7])([CH3:4])([CH3:2])[CH3:3] |f:1.2|
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Conditions are dynamic
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1
|
Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
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Reaction
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Type
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CONCENTRATION
|
Details
|
was concentrated
|
Type
|
WASH
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Details
|
Flash column chromatography eluting with 5% methanol/CH2Cl2
|
Type
|
CUSTOM
|
Details
|
to give the dedired product
|
Type
|
CUSTOM
|
Details
|
purified the residue (75%)
|
Name
|
|
Type
|
|
Smiles
|
C(C)(C)(C)OC(=O)N1N=C(C=2C1=NC=C(C2)O)C2=CC=NC=C2
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |